

Technical Support Center: Mechanisms of Resistance to Imipenem/Relebactam

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Compound of Interest

Compound Name: Relebactam

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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Imipenem/**Relebactam**. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Imipenem/**Relebactam**?

A1: Resistance to Imipenem/**Relebactam** is multifactorial and typically involves one or more of the following mechanisms:

- **Enzymatic Degradation:** This occurs through the production of β -lactamase enzymes that are not effectively inhibited by **relebactam**. While **relebactam** is a potent inhibitor of Class A (like KPC) and Class C serine β -lactamases, it is not active against Class B metallo- β -lactamases (MBLs) or Class D oxacillinases.^[1] Mutations within the β -lactamase enzymes themselves, such as in the blaKPC gene, can also lead to resistance.^{[2][3]}
- **Reduced Drug Permeability:** Mutations in genes encoding for outer membrane porins can restrict the entry of Imipenem/**Relebactam** into the bacterial cell. Key examples include the disruption of OmpK35 and OmpK36 in *Klebsiella pneumoniae* and OprD in *Pseudomonas aeruginosa*.^{[2][4][5][6][7]}

- **Efflux Pump Overexpression:** Increased expression of efflux pumps, which actively transport antibiotics out of the cell, can contribute to resistance. In *P. aeruginosa*, overexpression of the MexAB-OprM and MexEF-OprN efflux systems has been linked to Imipenem/**Relebactam** resistance.[1]
- **Alterations in Penicillin-Binding Proteins (PBPs):** Modifications in the structure of PBPs, the molecular targets of imipenem, can reduce the binding affinity of the drug, leading to decreased susceptibility.[8][9]

Q2: Can resistance to other β -lactam/ β -lactamase inhibitor combinations confer resistance to Imipenem/**Relebactam**?

A2: Not necessarily. For instance, some mutations in the Ω -loop of KPC enzymes that confer resistance to ceftazidime/avibactam can actually increase susceptibility to Imipenem/**Relebactam**. [8][9] However, cross-resistance can occur, particularly through mechanisms that are not specific to the inhibitor, such as porin loss or the production of MBLs.

Q3: What is the role of metallo- β -lactamases (MBLs) in Imipenem/**Relebactam** resistance?

A3: MBLs are a significant challenge as they are not inhibited by **relebactam**. [1] Bacteria that acquire genes encoding MBLs, such as NDM, VIM, or IMP types, are often resistant to all carbapenems, including Imipenem/**Relebactam**. [10][11]

Q4: How quickly can resistance to Imipenem/**Relebactam** emerge?

A4: The emergence of resistance can be rapid, particularly in mutator strains of bacteria. [4][5] Studies have shown that resistance can develop both in vitro and in vivo during the course of treatment. [1][2][12]

Troubleshooting Guides

Problem 1: My clinical isolate shows increasing MICs to Imipenem/**Relebactam** during serial passage experiments.

- **Possible Cause:** This is indicative of the selection of resistance mutations. The most likely initial event is a mutation in a porin gene, such as oprD in *P. aeruginosa* or ompK36 in *K.*

pneumoniae.[4][5][7] Subsequent mutations may arise in β -lactamase genes or regulators of efflux pumps.

- Troubleshooting Steps:
 - Perform Whole-Genome Sequencing (WGS): Compare the genome of the resistant isolate to the parental strain to identify mutations in known resistance genes (e.g., ompK35, ompK36, oprD, blaKPC, mexR).
 - Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of key efflux pump genes (e.g., mexB, acrB) and β -lactamase genes.
 - Phenotypic Assays: Test the susceptibility of your isolates to other antibiotics to check for cross-resistance patterns.

Problem 2: I have an isolate that is resistant to Imipenem/**Relebactam**, but I cannot find any known carbapenemase genes.

- Possible Cause: Resistance in the absence of a carbapenemase is often due to a combination of mechanisms. This could include the synergistic effect of porin loss and overexpression of an efflux pump, or mutations in PBPs.[13]
- Troubleshooting Steps:
 - WGS and Bioinformatic Analysis: Scrutinize the genome for mutations in porin genes, efflux pump regulatory genes, and PBP-encoding genes.
 - Efflux Pump Inhibition Assay: Determine the MIC of Imipenem/**Relebactam** in the presence and absence of an efflux pump inhibitor, such as PA β N, to assess the contribution of efflux pumps to the resistance phenotype.[1]
 - Porin Analysis: Use SDS-PAGE to analyze the outer membrane protein profile and look for the absence or reduction of porin bands.[7]

Quantitative Data Summary

Table 1: Impact of Resistance Mechanisms on Imipenem/**Relebactam** MICs in *K. pneumoniae*

Resistance Mechanism	Bacterial Strain	Baseline MIC (µg/mL)	Resistant Mutant MIC (µg/mL)	Fold Increase in MIC	Reference
OmpK36 disruption & KPC modification	KPC-producing K. pneumoniae	0.25	>64	>256	[3]
Disruption of OmpK35 and OmpK36	KPC-possessing K. pneumoniae	N/A	2/4 to 512/4	N/A	[7]
blaKPC overexpression with porin disruption	KPC-possessing K. pneumoniae	N/A	512/4	N/A	[7]

Table 2: Impact of Resistance Mechanisms on Imipenem/**Relebactam** MICs in *P. aeruginosa*

Resistance Mechanism	Bacterial Strain	Baseline MIC (µg/mL)	Resistant Mutant MIC (µg/mL)	Fold Increase in MIC	Reference
OprD inactivation + MexAB-OprM overexpression	PAO1 isogenic mutants	N/A	4-fold increase	4	[1]
Mutations in MexAB-OprM and/or MexEF-OprN	Clinical isolates	Varies	Varies	N/A	[1]
Mutation in ponA (PBP1a)	PAOMS (mutator strain)	N/A	High-level resistance	N/A	[4] [5]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Testing for Imipenem/**Relebactam**

This protocol is based on the broth microdilution method.

- Materials:
 - Cation-adjusted Mueller-Hinton broth (CAMHB)
 - Imipenem and **relebactam** analytical grade powders
 - 96-well microtiter plates
 - Bacterial inoculum standardized to 0.5 McFarland
- Procedure:
 - Prepare a stock solution of imipenem. **Relebactam** is typically used at a fixed concentration of 4 mg/L.[\[14\]](#)
 - In a 96-well plate, perform serial two-fold dilutions of imipenem in CAMHB containing 4 mg/L of **relebactam**.
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of imipenem that completely inhibits visible growth.

2. Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations

- Materials:
 - Bacterial culture
 - DNA extraction kit

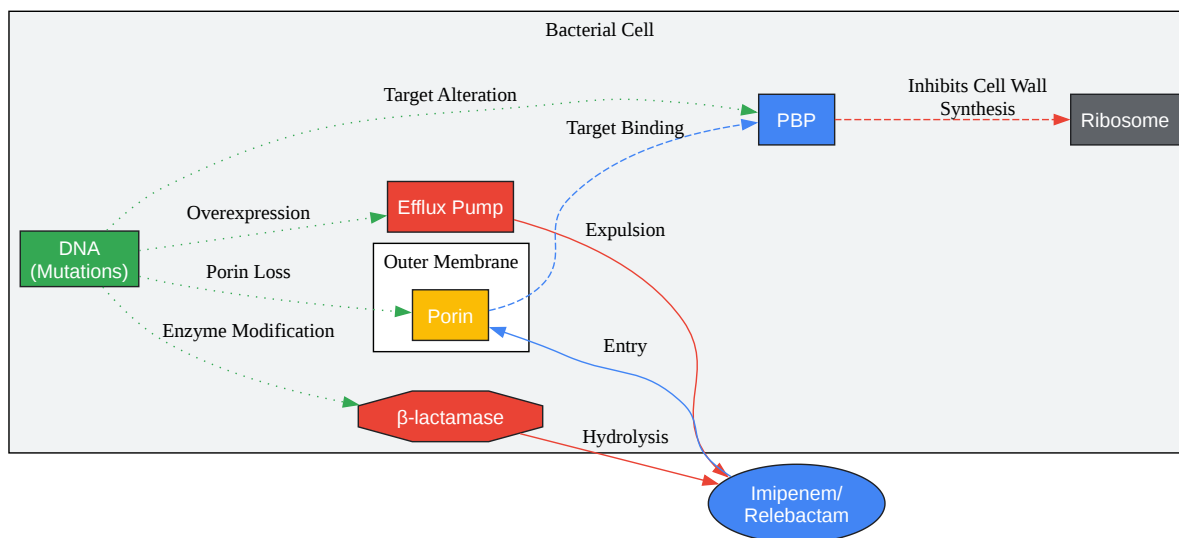
- Next-generation sequencing (NGS) platform (e.g., Illumina)
- Bioinformatics software for sequence analysis
- Procedure:
 - Extract high-quality genomic DNA from the bacterial isolate.
 - Prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform.
 - Sequence the library to generate high-quality reads.
 - Assemble the reads de novo or map them to a reference genome.
 - Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance. Compare the genome of the resistant strain to a susceptible parental strain.

3. Gene Expression Analysis by RT-qPCR

- Materials:
 - Bacterial culture grown to mid-log phase
 - RNA extraction kit
 - Reverse transcriptase kit
 - qPCR instrument and reagents (e.g., SYBR Green)
 - Primers for target genes (e.g., mexB, acrB, blaKPC) and a housekeeping gene (e.g., rpoD)
- Procedure:
 - Extract total RNA from the bacterial culture.
 - Synthesize cDNA from the extracted RNA using a reverse transcriptase.

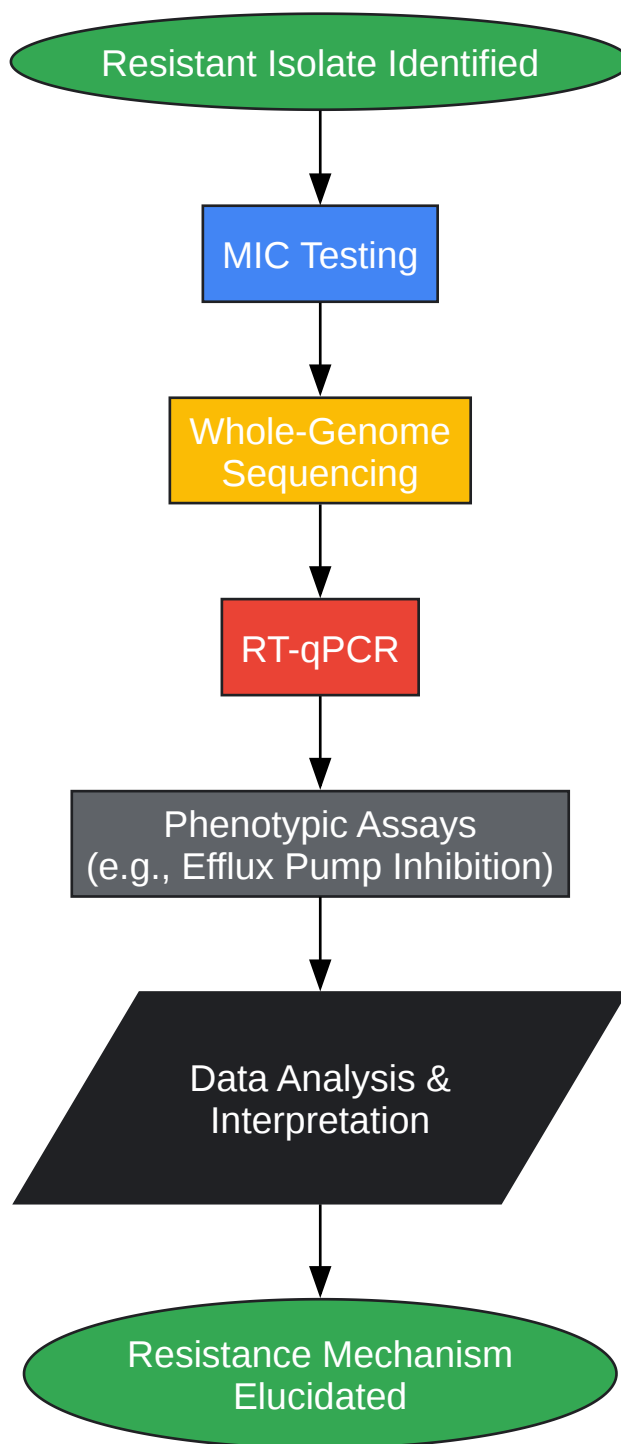
- Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
- Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control using the $\Delta\Delta C_t$ method.

Visualizations



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Caption: Overview of Imipenem/**Relebactam** resistance mechanisms.



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Caption: Experimental workflow for investigating resistance.

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